molecular formula C40H54N10Na4O34P4 B13861753 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate

Katalognummer: B13861753
Molekulargewicht: 1434.8 g/mol
InChI-Schlüssel: WZVAONPMOHMFNP-KBJPVHCOSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups and a purine base, suggesting it may be related to nucleotides or nucleotide analogs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:

    Formation of the purine base: This involves the synthesis of the 6-aminopurin-9-yl group.

    Glycosylation: Attachment of the purine base to a sugar moiety (oxolan-2-yl).

    Phosphorylation: Introduction of phosphate groups through phosphorylation reactions.

    Esterification: Formation of ester bonds with carboxybutanoyloxy groups.

Industrial Production Methods

Industrial production would likely involve large-scale organic synthesis with optimization for yield and purity. Techniques such as column chromatography, crystallization, and high-performance liquid chromatography (HPLC) may be used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the phosphate groups or the purine base.

    Substitution: Nucleophilic substitution reactions may occur at the phosphate groups or ester bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines.

Major Products

The major products of these reactions would depend on the specific conditions but could include various phosphorylated or dephosphorylated derivatives, oxidized purine bases, and substituted esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Nucleotide analogs: The compound may be used as a nucleotide analog in chemical research.

    Enzyme studies: It could be used to study enzyme interactions with nucleotides.

Biology

    DNA/RNA synthesis: The compound may be involved in the synthesis or modification of DNA/RNA.

    Cell signaling: It could play a role in cell signaling pathways involving nucleotides.

Medicine

    Antiviral agents: Nucleotide analogs are often used as antiviral agents.

    Cancer research: The compound may be studied for its potential in cancer treatment.

Industry

    Biotechnology: Used in various biotechnological applications involving nucleotides.

    Pharmaceuticals: Potential use in drug development and synthesis.

Wirkmechanismus

The compound likely exerts its effects through interactions with enzymes and proteins involved in nucleotide metabolism. It may act as a substrate or inhibitor for enzymes such as polymerases, kinases, or phosphatases. The molecular targets and pathways would depend on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenosine triphosphate (ATP): A common nucleotide involved in energy transfer.

    Nucleotide analogs: Such as acyclovir, used in antiviral treatments.

    Phosphorylated sugars: Compounds with similar phosphate and sugar moieties.

Uniqueness

The uniqueness of the compound lies in its specific combination of purine base, sugar moieties, and multiple phosphate groups, which may confer unique biochemical properties and applications.

Eigenschaften

Molekularformel

C40H54N10Na4O34P4

Molekulargewicht

1434.8 g/mol

IUPAC-Name

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/2C20H29N5O17P2.4Na/c21-17-12-18(23-6-22-17)25(7-24-12)19-14(30)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-16(15(31)20(32)40-9)41-11(28)3-1-2-10(26)27;21-17-12-18(23-6-22-17)25(7-24-12)19-15(31)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-14(30)16(20(32)40-9)41-11(28)3-1-2-10(26)27;;;;/h2*6-9,13-16,19-20,29-32H,1-5H2,(H,26,27)(H,33,34)(H,35,36)(H2,21,22,23);;;;/q;;4*+1/p-4/t2*8-,9-,13-,14-,15-,16-,19-,20?;;;;/m11..../s1

InChI-Schlüssel

WZVAONPMOHMFNP-KBJPVHCOSA-J

Isomerische SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.